4-Ethoxy-2-fluoro-5-methoxybenzaldehyde

Description

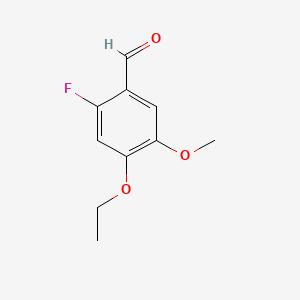

4-Ethoxy-2-fluoro-5-methoxybenzaldehyde is a fluorinated aromatic aldehyde characterized by three substituents: an ethoxy group (-OCH₂CH₃) at position 4, a fluorine atom at position 2, and a methoxy group (-OCH₃) at position 5 on the benzaldehyde backbone. Fluorinated benzaldehydes are often valued for their electron-withdrawing properties, which influence reactivity in cross-coupling reactions or as precursors to bioactive molecules .

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

4-ethoxy-2-fluoro-5-methoxybenzaldehyde |

InChI |

InChI=1S/C10H11FO3/c1-3-14-10-5-8(11)7(6-12)4-9(10)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

DYDLJYXQTQJROU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)F)C=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-fluoro-5-methoxybenzaldehyde can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of a suitable benzene derivative. For instance, starting from 2-amino-5-methoxytoluene, a series of reactions including nitration, reduction, and diazotization followed by Sandmeyer reaction can introduce the fluoro group . The ethoxy group can be introduced via an etherification reaction, and the formyl group can be added through a Vilsmeier-Haack reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-fluoro-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: 4-Ethoxy-2-fluoro-5-methoxybenzoic acid.

Reduction: 4-Ethoxy-2-fluoro-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-2-fluoro-5-methoxybenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-fluoro-5-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which can then participate in further chemical reactions. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

2-Fluoro-5-methoxybenzaldehyde (CAS not specified)

5-Fluoro-2-(4-methoxyphenyl)benzaldehyde (CAS 1042369-35-6)

- Structure : Features an ethynyl-linked 4-methoxyphenyl group at position 2 and a fluorine at position 5.

- Applications : Parchem Chemicals lists this compound for research, likely in materials science or medicinal chemistry due to its acetylene moiety .

- Key Difference : The acetylene spacer introduces rigidity and conjugation, enhancing electronic properties for optoelectronic applications.

Ethoxy vs. Methoxy Substituents

2-Ethoxybenzaldehyde (CAS not specified)

- Structure : Ethoxy group at position 2 without fluorine or additional methoxy groups.

- Applications : Intermediate for boronic acids and amines (e.g., 2-ethoxyphenylboronic acid) .

- Key Difference : Ethoxy groups are bulkier and more electron-donating than methoxy groups, affecting solubility (e.g., increased hydrophobicity) and reaction selectivity.

5-Fluoro-2-(2-methoxyethoxy)benzaldehyde (CAS 959641-54-4)

- Structure : Contains a 2-methoxyethoxy chain at position 2 and fluorine at position 5.

- Properties : Molecular weight 198.2; soluble in organic solvents (storage at 2–8°C recommended) .

- Key Difference : The ethylene glycol chain enhances water solubility, contrasting with the purely aromatic ethoxy group in 4-ethoxy analogs.

Impurities and Analytical Methods

EFSA’s evaluation of 2-hydroxy-4-methoxybenzaldehyde (CAS 2493-34-7) highlights methodologies relevant to fluorinated analogs:

- Impurities: Structurally related by-products like 1-(2-hydroxy-4-methoxyphenyl)ethanone are identified via GC and NMR .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Analytical Techniques for Quality Control

Research Findings and Implications

- Substituent Effects : Ethoxy groups enhance lipophilicity, favoring membrane permeability in drug candidates, while methoxy groups improve metabolic stability .

- Regulatory Considerations : EFSA’s rigorous impurity profiling for 2-hydroxy-4-methoxybenzaldehyde suggests similar standards apply to fluorinated analogs in food or pharmaceutical applications .

- Synthetic Challenges : Fluorine introduction at position 2 may require specialized fluorinating agents (e.g., DAST or Deoxo-Fluor), as inferred from Biopharmacule’s derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.